ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate
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Description
Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.40 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H32N4O4S2, with a molecular weight of approximately 456.62 g/mol. The compound is achiral, possessing no defined stereocenters or optical activity .
Property | Value |
---|---|
Molecular Formula | C20H32N4O4S2 |
Molecular Weight | 456.622 g/mol |
Stereochemistry | Achiral |
Charge | Neutral |
This compound exhibits several biological activities that may be attributed to its structural components, particularly the N-methylsulfamoyl group. This moiety is known for its role in enhancing the solubility and bioavailability of compounds, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For example, derivatives containing sulfamoyl groups have shown activity against various bacterial strains and fungi. In a study that examined related compounds, the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was found to be as low as 0.24 μg/mL .
Cytotoxicity Studies
While evaluating the cytotoxic effects of related compounds, it was observed that some derivatives displayed cytotoxicity towards Vero and HepG2 cell lines with IC50 values ranging from 3.62 to 36.79 μg/mL . This suggests a need for careful evaluation of the therapeutic window for this compound.
Case Studies
Case Study 1: Antimycobacterial Activity
In a comparative analysis of benzenesulfonamide derivatives, a compound structurally similar to this compound was tested against M. tuberculosis. The study reported favorable results with an MIC of 0.24 μg/mL, indicating potential for development as an anti-TB agent .
Case Study 2: Safety Profile Assessment
A safety profile assessment was conducted on several sulfamoyl-containing compounds, including derivatives similar to this compound. The results indicated moderate hERG channel inhibition (IC50 = 3.3 μM), which raises concerns regarding cardiac safety profiles during therapeutic use .
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-[2-(methylsulfamoyl)ethyl]phenyl]hydrazinylidene]propanoate |
InChI |
InChI=1S/C14H21N3O4S/c1-4-21-14(18)11(2)16-17-13-7-5-12(6-8-13)9-10-22(19,20)15-3/h5-8,15,17H,4,9-10H2,1-3H3/b16-11+ |
InChI Key |
VYDOSUVDFZCYQY-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)CCS(=O)(=O)NC)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)CCS(=O)(=O)NC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.